methanone O-(4-chlorobenzyl)oxime CAS No. 338962-91-7](/img/structure/B2845342.png)
[2-(4-chlorophenyl)cyclopropyl](4-methoxyphenyl)methanone O-(4-chlorobenzyl)oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(4-chlorophenyl)cyclopropylmethanone” is a compound with the CAS Number: 338749-37-4 . It has a molecular weight of 286.76 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C17H15ClO2/c1-20-14-8-4-12(5-9-14)17(19)16-10-15(16)11-2-6-13(18)7-3-11/h2-9,15-16H,10H2,1H3 .Physical And Chemical Properties Analysis
The compound is a solid . More detailed physical and chemical properties are not available in the sources I searched.科学的研究の応用
Synthesis and Chemical Reactions
Cyclopropyl ketone derivatives, such as 2-(4-chlorophenyl)cyclopropylmethanone O-(4-chlorobenzyl)oxime, are synthesized through various chemical reactions, including acylation, cyclization, and oxime formation. These compounds are intermediates in producing more complex molecules and have applications in synthesizing insecticides and other chemical entities. For example, the synthesis of 4-chlorophenyl cyclopropyl ketone, a key intermediate, involves acylation and cyclization starting from 4-chlorobutyryl chloride and chlorobenzene. This intermediate can further react in a "one-pot" reaction with hydroxylamine hydrochloride and p-Nitrobenzyl bromide to yield oxime derivatives with applications in insecticide development (Gao Xue-yan, 2011).
Antibacterial Evaluation and Computational Study
Cyclopropyl methane oxime derivatives exhibit significant antibacterial activity against various bacterial strains. A study on 4-alkoxy/aryloxyphenyl cyclopropyl methane oxime derivatives demonstrated their effectiveness against Staphylococcus aureus, Escherichia coli, and Salmonella typhi. The inhibitory effects and interaction mechanisms with bacterial enzymes were explored using molecular docking methods, providing insights into the compounds' antibacterial potential (A. Chaudhary, A. Shukla, P. Kant, 2021).
Nucleophilic Substitution Reactions
O-aryl oximes, including cyclohexanone oxime and benzophenone oxime derivatives, engage in base-catalyzed aromatic nucleophilic substitution reactions. These reactions are crucial for understanding the chemical behavior of oximes and their potential applications in organic synthesis and medicinal chemistry. The kinetics and mechanisms of these reactions provide valuable information for designing new compounds with desired chemical properties (A. Jain, V. Gupta, Anurag Kumar, 1990).
Reactivity and Synthesis of Related Compounds
Research on cyclopropenone oximes, such as the preparation and reaction with isocyanates, contributes to the broader understanding of cyclopropyl ketone derivatives. These studies offer insights into the synthesis of diazaspirohexenones and the reactivity of various oxime compounds, further expanding the scope of applications for these chemical entities in scientific research (H. Yoshida, H. Ohtsuka, K. Yoshida, Y. Totani, T. Ogata, Kiyoshi Matsumoto, 1988).
Safety And Hazards
特性
IUPAC Name |
(Z)-1-[2-(4-chlorophenyl)cyclopropyl]-N-[(4-chlorophenyl)methoxy]-1-(4-methoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21Cl2NO2/c1-28-21-12-6-18(7-13-21)24(27-29-15-16-2-8-19(25)9-3-16)23-14-22(23)17-4-10-20(26)11-5-17/h2-13,22-23H,14-15H2,1H3/b27-24+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYENONJVQALLET-SOYKGTTHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NOCC2=CC=C(C=C2)Cl)C3CC3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N\OCC2=CC=C(C=C2)Cl)/C3CC3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-chlorophenyl)cyclopropyl](4-methoxyphenyl)methanone O-(4-chlorobenzyl)oxime | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

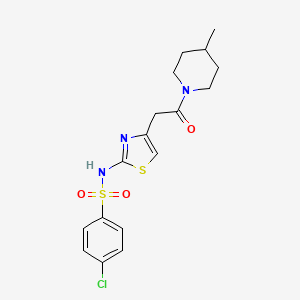
![3-(2,6-dichlorophenyl)-N-[(E)-(dimethylamino)methylidene]-5-methyl-4-isoxazolecarbothioamide](/img/structure/B2845261.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(2-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2845262.png)
![2-Amino-2-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2845263.png)
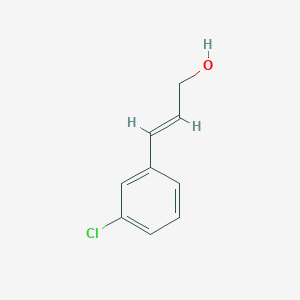
![2-(2-fluorophenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2845265.png)
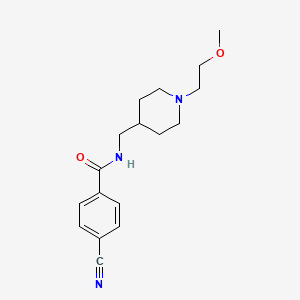
![6-(3-chlorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2845271.png)
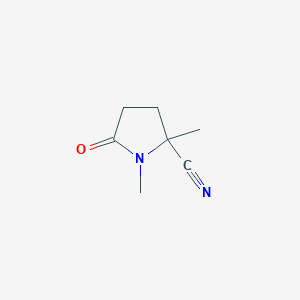
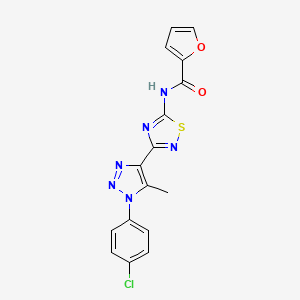

![N-(1-(Benzo[d]thiazol-2-yl)pyridin-4(1H)-ylidene)-N-methylmethanaminium chloride](/img/structure/B2845280.png)
![(Z)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2845281.png)
